5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been known to interact with various enzymes and receptors
Mode of Action
Compounds with a trifluoromethyl group often exhibit unique interactions with their targets due to the unique properties of the trifluoromethyl group . The trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
For instance, some trifluoromethyl-containing compounds have been found to inhibit plant acetyl-CoA carboxylase (ACCase), affecting lipid biosynthesis
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability of drugs, potentially affecting their pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that this compound may also have antimicrobial effects .
Action Environment
The action of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances
Biochemical Analysis
Cellular Effects
It’s hypothesized that the compound could influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate pyrazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as transition metal complexes can be employed to facilitate the trifluoromethylation reaction. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-2H-pyrazole-4-carboxylic acid
- 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Uniqueness
5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly influences its reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)3-2(4(11)12)1-9-10-3/h1H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKMTORCXXPIFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021462 | |
Record name | 3-Trifluoromethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543739-84-0 | |
Record name | 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543739-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Trifluoromethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as Pyr3, is a potent and selective antagonist of the canonical transient receptor potential 3 (TRPC3) channel. [] This property makes it a valuable tool in studying the role of TRPC3 in allergic airway disease (AIAD). Research indicates that Pyr3 can effectively inhibit allergen-induced airway hyperresponsiveness and inflammation in animal models, suggesting a potential therapeutic target for AIAD. []
A: While the precise mechanism of action of Pyr3 on the TRPC3 channel is not fully elucidated in the provided research, it's understood that the compound's structure allows it to bind to the channel and block its activity. [] Further research, including structure-activity relationship (SAR) studies, could shed more light on the specific structural features crucial for this interaction.
A: Yes, this compound has been explored in other biological contexts. For instance, research demonstrates its ability to attenuate phenylephrine-induced constriction in uterine radial arteries from pregnant rats, suggesting a role in modulating vascular function. [] This finding opens avenues for investigating its potential in pregnancy-related vascular complications.
A: Absolutely. This compound serves as a valuable building block in organic synthesis. [] Its derivatives, particularly esters and amides, can be readily synthesized through established chemical reactions. [, ] These derivatives hold potential for various applications, including pharmaceuticals, agrochemicals, and materials science.
A: While the provided abstracts don't delve into specific computational studies, computational chemistry techniques like molecular docking and molecular dynamics simulations could be employed to understand the binding interactions of this compound and its derivatives with their biological targets. [] Such studies can provide valuable insights into their mechanism of action and guide the design of more potent and selective compounds.
A: While not directly addressed in the provided research, the fluorinated nature of this compound makes it an intriguing candidate for materials science applications. Its incorporation into metal-organic frameworks (MOFs) has been investigated for gas separation purposes. [] This highlights its potential in developing advanced materials with tailored properties.
A: Various analytical techniques are employed to characterize this compound and its derivatives. These include spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy for structural confirmation. [, ] Additionally, techniques like X-ray diffraction analysis can provide detailed structural information, as demonstrated by the analysis of an amide derivative. []
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